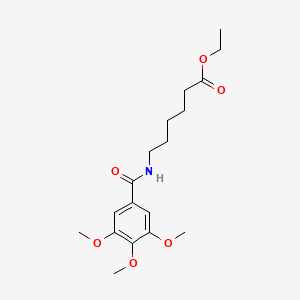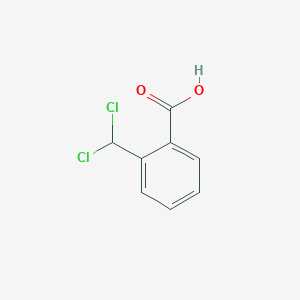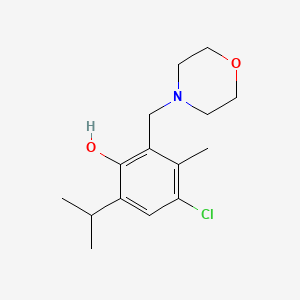![molecular formula C9H16O3 B14667893 2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane CAS No. 36693-24-0](/img/structure/B14667893.png)
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane is an organic compound with the molecular formula C9H16O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Commonly used solvents include toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-1-en-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides, amines, or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted dioxolanes depending on the nucleophile used
科学的研究の応用
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and resins.
作用機序
The mechanism by which 2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane exerts its effects involves the interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic attack on the electrophilic centers of the molecule.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane
- 2,3-Isopropylideneglycerol
Uniqueness
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxolanes. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
36693-24-0 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
2,2-dimethyl-4-(prop-1-en-2-yloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O3/c1-7(2)10-5-8-6-11-9(3,4)12-8/h8H,1,5-6H2,2-4H3 |
InChIキー |
OSKXCXOOZAJNHR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)


silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)


